molecular formula C7H7BCl2O2 B1426205 2,6-Dichloro-4-methylphenylboronic acid CAS No. 1451391-51-7

2,6-Dichloro-4-methylphenylboronic acid

Cat. No.: B1426205
CAS No.: 1451391-51-7
M. Wt: 204.85 g/mol
InChI Key: ZNIJWHBCKYZTFC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. This compound is a derivative of phenylboronic acid, where two chlorine atoms and one methyl group are substituted on the benzene ring. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-methylphenylboronic acid typically involves the borylation of 2,6-dichloro-4-methylphenyl halides. One common method is the Miyaura borylation, which involves the reaction of 2,6-dichloro-4-methylphenyl halides with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form phenols using reagents such as hydrogen peroxide or sodium perborate.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dichloro-4-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors of enzymes such as lactate dehydrogenase.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylphenylboronic acid primarily involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The chlorine atoms on the benzene ring can also participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

    2,4-Dichlorophenylboronic Acid: Similar structure but with chlorine atoms at different positions on the benzene ring.

    2-Chloro-4-methylphenylboronic Acid: Similar structure but with only one chlorine atom.

    4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of chlorine atoms.

Uniqueness: 2,6-Dichloro-4-methylphenylboronic acid is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure allows it to participate in specific chemical reactions and provides distinct properties compared to other boronic acids .

Properties

IUPAC Name

(2,6-dichloro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIJWHBCKYZTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263850
Record name B-(2,6-Dichloro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-51-7
Record name B-(2,6-Dichloro-4-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2,6-Dichloro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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